Adenosine-15N as a Mass Spectrometry Internal Standard: Quantified Mass Shift and Fragmentation Pattern
Adenosine-15N provides a definitive mass shift for use as an internal standard in LC-MS. Direct comparison of extracted ion chromatograms (XICs) shows that the 15N-labeled standard is chromatographically indistinguishable from unlabeled adenosine but is uniquely identifiable by its mass. In MS1, the unlabeled adenosine ion appears at m/z = 268.10, while the corresponding 15N-labeled ion is observed at m/z = 273.09, a mass increase of +4.99 Da due to the incorporation of five 15N atoms in the purine base [1]. This mass difference is also consistently preserved in MS2 fragmentation: the characteristic neutral loss of ribose (-132.04 Da) yields the adenine base fragment at m/z = 136.06 for the unlabeled compound and at m/z = 141.05 for the 15N-labeled compound, a shift of +4.99 Da [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) of precursor ion [M+H]+ |
|---|---|
| Target Compound Data | m/z = 273.09 |
| Comparator Or Baseline | Unlabeled Adenosine (m/z = 268.10) |
| Quantified Difference | Δm/z = +4.99 Da |
| Conditions | Nano LC-MS analysis on a capillary column; MS1 spectrum at retention time (RT) 39.30 min. |
Why This Matters
This precise and predictable mass shift is fundamental for the isotope dilution method, enabling accurate absolute quantification of endogenous adenosine in complex biological matrices by eliminating signal overlap.
- [1] Heiss, M., Reichle, V. F., & Kellner, S. (2018). Nano LC-MS using capillary columns enables accurate quantification of modified ribonucleosides at low femtomol levels. RNA, 24(10), 1403–1417. Figure 6. View Source
